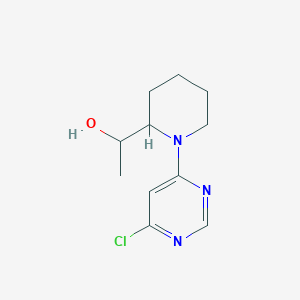
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Central Nervous System (CNS) Inhibitors
Compounds similar to 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol have been studied for their potential as CNS inhibitors. These substances can modulate neurotransmitter activity within the brain, potentially offering therapeutic benefits for conditions characterized by excessive neuronal activity .
Anti-inflammatory Agents
The chloropyrimidinyl and piperidinyl groups present in the compound suggest anti-inflammatory properties. Such compounds have been explored for their ability to reduce inflammation, which is beneficial in treating various inflammatory diseases .
Emesis and Mental Disorders Treatment
Derivatives of this compound have been investigated for their efficacy in inhibiting emesis (vomiting) and managing mental disorders. This application is particularly relevant in the context of treatments for side effects of chemotherapy and psychiatric conditions .
Antimuscarinic Agents
The structural features of 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol are indicative of antimuscarinic activity. Antimuscarinic agents can be used to treat a variety of conditions, including gastrointestinal disorders, genitourinary disorders, and some symptoms of Parkinson’s disease .
Obesity and Type 2 Diabetes Management
The compound’s framework is conducive to the development of treatments for metabolic disorders such as obesity and type 2 diabetes. These applications leverage the compound’s ability to influence metabolic pathways and insulin sensitivity .
NOP Receptor Antagonism
The NOP receptor, part of the opioid receptor family, is a target for novel analgesics and antidepressants. Compounds like 1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol have been evaluated for their potential as selective NOP antagonists .
GPR119 Agonists for Diabetes and Obesity
GPR119 agonists, which include compounds with chloropyrimidinyl and piperidinyl moieties, have been shown to stimulate glucose-dependent insulin release and promote secretion of incretins. This dual action makes them promising candidates for the treatment of diabetes and obesity .
Safety And Hazards
properties
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-4-2-3-5-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPSBDPFRZRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(6-Chloropyrimidin-4-yl)piperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




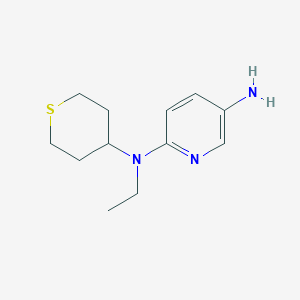
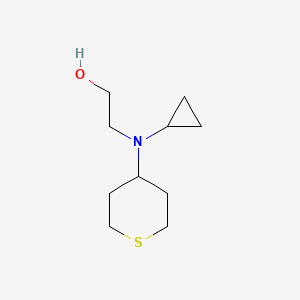

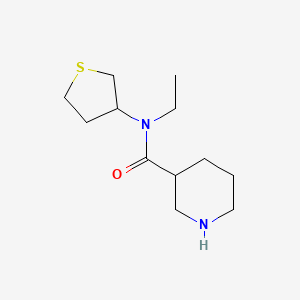
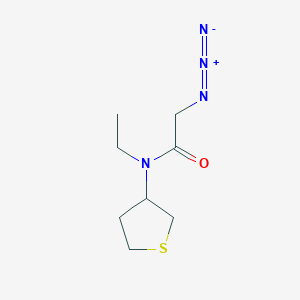
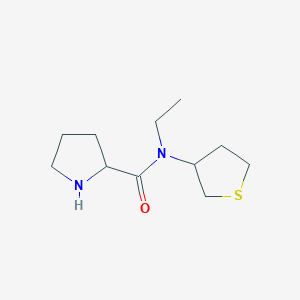
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)

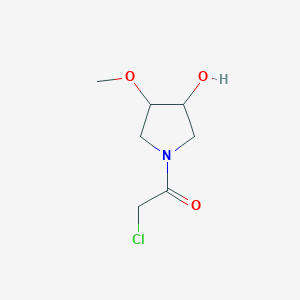



![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)